molecular formula C20H19N3O B4393117 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No. B4393117
M. Wt: 317.4 g/mol
InChI Key: BPGISOZIIXSTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide, also known as MMPIP, is a small molecule antagonist of metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2005 by researchers at the University of Bristol, UK. Since then, MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves the inhibition of mGlu7 signaling. mGlu7 is a presynaptic receptor that is involved in the regulation of glutamate release from nerve terminals. By blocking the activity of mGlu7, 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can enhance the release of glutamate and modulate the activity of postsynaptic receptors. This can lead to various physiological and behavioral effects, depending on the brain region and neuronal circuitry involved.
Biochemical and physiological effects:
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has been shown to affect various physiological and behavioral processes in animal models and in vitro assays. It can modulate the activity of glutamatergic synapses, affect synaptic plasticity, and regulate the release of neurotransmitters. 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has been implicated in the regulation of anxiety, depression, pain, and addiction-related behaviors. It has also been shown to have potential therapeutic applications in epilepsy, schizophrenia, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a selective and potent antagonist of mGlu7, which makes it a valuable research tool for studying the role of mGlu7 signaling in various physiological and behavioral processes. However, like any other research tool, 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has its limitations. It is a small molecule that can easily penetrate cell membranes and affect various cellular processes. This can lead to off-target effects and complicate the interpretation of experimental data. Additionally, the use of 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide in animal models can be challenging due to its poor solubility and bioavailability.

Future Directions

Despite its limitations, 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has great potential as a research tool and therapeutic agent. Future research should focus on understanding the precise mechanisms of action of 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide and its effects on various neuronal circuits and brain regions. Additionally, the development of more selective and potent mGlu7 antagonists can improve the specificity and efficacy of 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide and other related compounds. Finally, the translation of preclinical findings into clinical applications can lead to the development of novel treatments for various neurological and psychiatric disorders.

Scientific Research Applications

4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has been widely used as a research tool in the field of neuroscience. It is a selective antagonist of mGlu7, a G protein-coupled receptor that is expressed in various brain regions and involved in the regulation of synaptic transmission and plasticity. By blocking the activity of mGlu7, 4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can modulate the activity of glutamatergic synapses and affect various physiological and behavioral processes.

properties

IUPAC Name

4-methyl-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-13-3-6-15(7-4-13)20(24)22-23-10-9-17-12-16-8-5-14(2)11-18(16)21-19(17)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGISOZIIXSTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2CCC3=C2N=C4C=C(C=CC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Reactant of Route 2
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Reactant of Route 3
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Reactant of Route 4
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Reactant of Route 5
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Reactant of Route 6
4-methyl-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

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